molecular formula C15H19N5O2S B12230270 N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-6-(propan-2-yloxy)pyridine-3-carboxamide

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-6-(propan-2-yloxy)pyridine-3-carboxamide

Cat. No.: B12230270
M. Wt: 333.4 g/mol
InChI Key: BAGQFELUBBTBSY-UHFFFAOYSA-N
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Description

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-6-(propan-2-yloxy)pyridine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, an azetidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-6-(propan-2-yloxy)pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide . The azetidine ring can be synthesized through cyclization reactions involving suitable precursors . The final step involves coupling the thiadiazole and azetidine intermediates with the pyridine derivative under controlled conditions, often using coupling agents like TBTU .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally friendly solvents and reagents .

Chemical Reactions Analysis

Scientific Research Applications

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-6-(propan-2-yloxy)pyridine-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-6-(propan-2-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity . The azetidine ring can enhance the compound’s binding affinity to its targets, while the pyridine ring can modulate its overall pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-6-(propan-2-yloxy)pyridine-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H19N5O2S

Molecular Weight

333.4 g/mol

IUPAC Name

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-6-propan-2-yloxypyridine-3-carboxamide

InChI

InChI=1S/C15H19N5O2S/c1-9(2)22-13-5-4-11(6-16-13)14(21)17-12-7-20(8-12)15-19-18-10(3)23-15/h4-6,9,12H,7-8H2,1-3H3,(H,17,21)

InChI Key

BAGQFELUBBTBSY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)N2CC(C2)NC(=O)C3=CN=C(C=C3)OC(C)C

Origin of Product

United States

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